![molecular formula C17H23NO3 B1344457 (2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid CAS No. 1119452-76-4](/img/structure/B1344457.png)

(2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

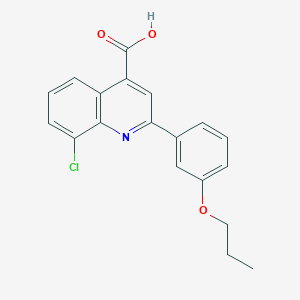

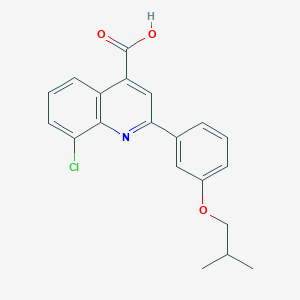

“(2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid” is a synthetic compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 . It is used for proteomics research .

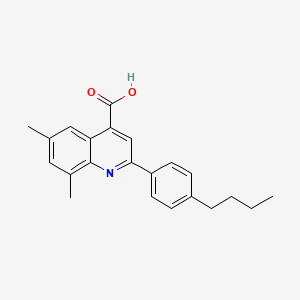

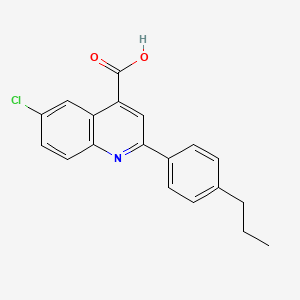

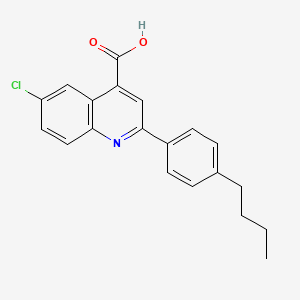

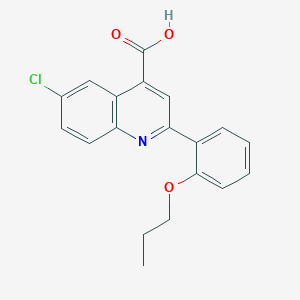

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:CC1CCCN(C1)CC2=C(C=CC(=C2)/C=C/C(=O)O)OC . This notation provides a way to represent the structure using ASCII strings. For a detailed structural analysis, computational chemistry methods like molecular mechanics or quantum chemistry might be used.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Optical Purity

The study by Stoll and Süess (1974, 1975) demonstrates the asymmetric hydrogenation of acrylic acid derivatives, yielding products with high optical purity. This process is crucial for producing enantiomerically pure compounds, which have significant implications in drug synthesis and material science (Stoll & Süess, 1974).

Hydrogel Modification for Medical Applications

Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, demonstrating increased swelling and thermal stability. These modified hydrogels show promising antibacterial and antifungal activities, indicating potential for medical applications, especially in wound dressing and drug delivery systems (Aly & El-Mohdy, 2015).

Advanced Polymerization Techniques

Cao et al. (2008) synthesized methacrylate monomers with azo and electronical push-pull structures, using RAFT polymerization. This technique allows for the creation of polymers with controlled molecular weights and distributions, opening new pathways for the development of advanced materials with specific optical and electronic properties (Cao et al., 2008).

Synthesis of 3-Arylpiperidines

Loozen and Brands (1981, 2010) provided an alternative synthesis route for 3-arylpiperidines, avoiding traditional Michael addition reactions. This method offers a more efficient pathway for producing compounds that could serve as building blocks in pharmaceuticals and organic materials (Loozen & Brands, 1981).

Corrosion Inhibition

Zhang Zhe et al. (2009) investigated the use of a specific acrylic acid derivative for forming self-assembled films on iron surfaces. These films show potential in protecting against corrosion, which is crucial for extending the lifespan of metal structures and components in various industries (Zhang Zhe et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-3-[4-methoxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-13-4-3-9-18(11-13)12-15-10-14(6-8-17(19)20)5-7-16(15)21-2/h5-8,10,13H,3-4,9,11-12H2,1-2H3,(H,19,20)/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLOHWFXLGDKOU-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC(=C2)C=CC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCN(C1)CC2=C(C=CC(=C2)/C=C/C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)